2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine (THP) class, characterized by a six-membered ring with two nitrogen atoms and a 2-oxo group. Key structural features include:
- 6-Methyl group: Influences steric and electronic properties.
- 2-Methoxyethyl ester at position 5: Impacts solubility and metabolic stability compared to methyl or ethyl esters.
THP derivatives are synthesized via the Biginelli reaction, a one-pot condensation of β-keto esters, aldehydes, and urea/thiourea under acidic conditions . Modifications to substituents enable tuning of pharmacological and physicochemical properties.
Properties
IUPAC Name |
2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-9-12(14(19)22-8-7-21-2)13(18-15(20)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFPPIFEZEMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386237 | |
| Record name | 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-27-3 | |
| Record name | 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group with methoxyethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to serve as a versatile building block in various fields, including chemistry, biology, and medicine.
Chemistry
In synthetic organic chemistry, this compound is utilized as a precursor for the synthesis of more complex molecules. Its tetrahydropyrimidine framework allows chemists to explore new reaction pathways and mechanisms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable tool for developing novel synthetic methodologies.
Biology
The biological applications of this compound are significant due to its potential as an enzyme inhibitor or receptor modulator. Research indicates that derivatives of this compound can interact with specific biological targets, potentially leading to the development of new therapeutic agents. The tetrahydropyrimidine ring is particularly notable for its bioactivity, making it a subject of interest in pharmacological studies.
Medicine
In medicinal chemistry, the compound and its derivatives are being investigated for their therapeutic properties. Studies have suggested potential anti-inflammatory and anticancer activities. The ability to modify its structure allows researchers to optimize pharmacological properties for better efficacy and safety profiles.
Industry
The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis. The compound's unique structure facilitates the development of innovative materials with enhanced properties.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of derivatives of this compound on specific enzymes related to cancer proliferation. The results demonstrated that certain modifications to the methoxyethyl group significantly enhanced binding affinity and inhibitory potency against target enzymes .
Case Study 2: Synthesis of Novel Anticancer Agents
Research conducted at a university laboratory focused on synthesizing new anticancer agents based on the structure of this compound. The synthesized analogs exhibited promising cytotoxic activity against various cancer cell lines, indicating potential for further development into therapeutic drugs .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity, while the tetrahydropyrimidine ring contributes to its stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Br) enhance inhibitory potency against cytochrome c oxidase compared to electron-donating groups (e.g., -OEt) .
- The 2-thioxo analog in exhibits antitumor activity, suggesting sulfur substitution at position 2 may modulate target selectivity .
Antioxidant Activity of Furan-Substituted Analogs
- Ethyl 4-(Furan-2-yl)-6-methyl-2-thioxo-THP : Demonstrated radical scavenging (IC50 = 0.6 mg/mL for compound 3c) and reducing power, attributed to the furan moiety’s electron-rich nature .
Solubility and Crystallography
- Ester Influence : 2-Methoxyethyl esters (target) offer higher aqueous solubility than methyl/ethyl esters but lower than hydrophilic derivatives (e.g., hydroxyl-substituted in ) .
- Crystal Packing: Hydrogen bonding (N-H···O, C=O···H-N) stabilizes THP structures. For example, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-THP forms a monohydrate with extensive H-bond networks .
Functional Implications of Substituents
- 4-Chlorophenyl vs. 4-Methoxyphenyl: Chlorine increases lipophilicity (logP ~2.8 vs.
- 2-Oxo vs. 2-Thioxo : Thioxo derivatives (e.g., ) show altered bioactivity profiles, possibly due to enhanced hydrogen-bonding capacity or sulfur-mediated interactions .
Biological Activity
Introduction
2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative with potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research. The following sections detail its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂O₅ |
| Molecular Weight | 338.75 g/mol |
| Melting Point | 164–165 °C |
| LogP (Partition Coefficient) | 2.8897 |
| Polar Surface Area | 53.312 Ų |
The compound features a tetrahydropyrimidine ring, which is significant in many pharmacologically active molecules. The presence of a chlorophenyl group may enhance its lipophilicity and biological interactions.
Anti-inflammatory Effects
Pyrimidine compounds have also been explored for their anti-inflammatory properties. A study on benzofuranyl fused pyrimidines demonstrated notable anti-inflammatory activity in vivo and antimicrobial activity in vitro . This suggests that the target compound may also possess similar therapeutic potential.
The mechanisms through which pyrimidine derivatives exert their biological effects are often linked to their ability to influence nucleotide metabolism and cellular signaling pathways. In particular, inhibiting enzymes involved in nucleotide synthesis has been associated with antiviral activities against various viruses, including hepatitis E virus (HEV) .
Synthesis and Evaluation
A recent study synthesized various pyrimidine derivatives, including the target compound, to evaluate their biological activities. The findings indicated that modifications to the pyrimidine structure significantly affected their potency against cancer cell lines and microbial strains .
Comparative Analysis with Other Pyrimidines
A comparative study involving different pyrimidine compounds highlighted the unique efficacy of certain structural modifications in enhancing biological activity. The target compound's specific substitutions (e.g., methoxyethyl and chlorophenyl groups) were noted to potentially improve its bioavailability and interaction with biological targets .
Q & A
Q. What synthetic methodologies are optimal for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via modified Biginelli reactions, which are widely used for dihydropyrimidinones (DHPMs). A typical protocol involves:
- Reactants : A β-keto ester (e.g., methyl/ethyl acetoacetate), urea/thiourea, and an aldehyde derivative (e.g., 4-chlorobenzaldehyde).
- Catalyst : Concentrated HCl (4 drops) in ethanol under reflux (3–6 hours), followed by cooling to 273 K for crystallization .
- Purification : Recrystallization from ethanol (twice) to achieve >95% purity .
- Yield optimization : Adjusting molar ratios (e.g., 1:1.5 aldehyde:urea) and solvent volume (e.g., 20 mL ethanol per 0.05 mol aldehyde) improves yields .
Q. How is the structural integrity of the compound validated?
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.002–0.004 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Spectroscopic techniques :
- NMR : Confirm substituent positions (e.g., 4-chlorophenyl at C4, methoxyethyl at C5).
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations .
Q. What analytical methods assess purity and stability?
- HPLC : Quantify impurities using C18 columns and acetonitrile/water gradients.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C for analogous DHPMs) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in DHPM derivatives?
Regioselectivity challenges arise in multi-substituted DHPMs. Strategies include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) favor C4-aryl substitution, while Brønsted acids (e.g., HCl) enhance cyclocondensation efficiency .
- Solvent effects : Polar protic solvents (ethanol) stabilize intermediates, reducing side products like open-chain ureas .
- Example : Substituting methyl acetate for ethyl acetoacetate in altered crystal packing due to steric effects .
Q. How to resolve contradictions in reported thermodynamic properties?
Discrepancies in melting points or solubility may stem from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) observed in X-ray studies .
- Hydration states : Monohydrate forms (e.g., C15H18N2O5·H2O in ) exhibit distinct thermal profiles compared to anhydrous forms .
- Mitigation : Standardize recrystallization protocols and report solvent history in publications.
Q. What role do substituents play in biological activity and crystallography?
- 4-Chlorophenyl group : Enhances lipophilicity (logP ~2.5), impacting membrane permeability in pharmacological assays.
- Methoxyethyl ester : Improves solubility in polar solvents (e.g., DMSO) for in vitro testing .
- Crystal packing : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) disrupt planar stacking, reducing melting points .
Methodological Challenges and Solutions
Q. How to address low yields in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
